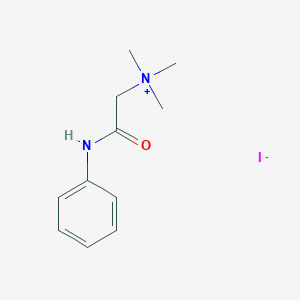

(Phenylcarbamylmethyl)-trimethylammonium iodide

Übersicht

Beschreibung

Trimethylammonium iodide compounds are generally quaternary ammonium salts. They typically consist of a central nitrogen atom surrounded by three methyl groups and one larger organic group .

Molecular Structure Analysis

The molecular structure of trimethylammonium iodide compounds is typically tetrahedral around the nitrogen atom . The iodide ion is usually a counterion that balances the positive charge on the nitrogen .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, iodomethane, a related compound, is a dense, colorless, volatile liquid .Wissenschaftliche Forschungsanwendungen

Iodide Ion Sensing

(Phenylcarbamylmethyl)-trimethylammonium iodide: is a potential candidate for the development of nanomaterial-based sensors for iodide ion sensing. These sensors are crucial in biological, food, and environmental fields due to their high surface area, tunable surface chemistry, and excellent electrical/optical characteristics . The compound’s ability to interact with iodide ions makes it suitable for creating novel chemosensors with enhanced sensitivity and selectivity.

Solar Cells Applications

The iodide component of CAY10568 can be utilized in the synthesis of lead-free perovskite solar cells (PSCs). These solar cells are environmentally friendly and have tunable optoelectronic properties, which are essential for highly efficient, non-toxic photovoltaic devices . The compound’s structural and optical features could be pivotal in developing new nanostructured materials for solar energy harvesting.

Optoelectronic Devices

CAY10568’s iodide moiety can contribute to the stabilization of perovskite materials used in optoelectronic devices. Enhancing the stability of these materials against heat and water is critical for their application in devices like light-emitting diodes (LEDs) and photodetectors .

Wirkmechanismus

Target of Action

CAY10568, also known as (Phenylcarbamylmethyl)-trimethylammonium iodide, primarily targets the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key players in neuronal communication .

Mode of Action

CAY10568 acts as a blocker of voltage-gated sodium channels . It is designed to be permeable to the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine . When given in combination with suitable TRPV1 agonists, CAY10568 should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact .

Biochemical Pathways

The primary biochemical pathway affected by CAY10568 involves the TRPV1 ion channel . This channel is a non-selective cation channel that is part of the transient receptor potential channel family . It is activated by a variety of exogenous and endogenous physical and chemical stimuli, including heat, pH, and capsaicin . The activation of TRPV1 leads to a cascade of events resulting in the perception of pain.

Pharmacokinetics

It is known that the compound is a crystalline solid with solubility in dmf (5 mg/ml), dmso (3 mg/ml), and pbs (ph 72, 05 mg/ml) . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of CAY10568’s action is the blockade of pain response . By selectively blocking voltage-gated sodium channels in neurons involved in pain perception, CAY10568 can potentially alleviate pain without affecting other sensory modalities such as motor control, touch, and proprioception .

Action Environment

The action of CAY10568 is influenced by the presence of TRPV1 agonists such as capsaicin and N-oleoyl dopamine . These agonists activate the TRPV1 ion channel, allowing CAY10568 to enter the neuron and block the voltage-gated sodium channels . Therefore, the presence and concentration of these agonists in the environment can significantly influence the efficacy of CAY10568.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPHDQUNJSJNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Phenylcarbamylmethyl)-trimethylammonium iodide | |

CAS RN |

22913-17-3 | |

| Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

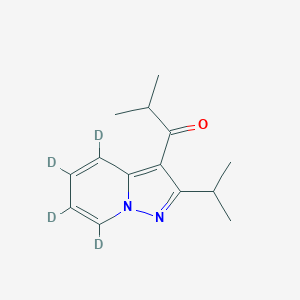

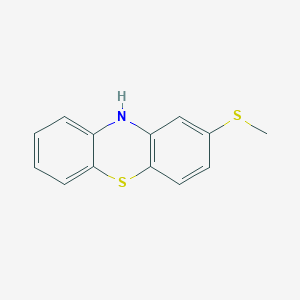

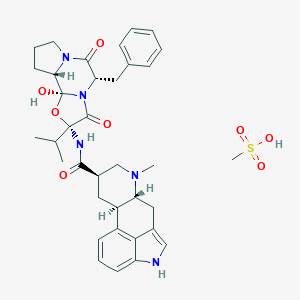

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)